2-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-17-9-5-4-8-16(17)18(22)20-12-10-15(11-13-21)14-6-2-1-3-7-14/h1-9,15,21H,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWMDHCNDJXSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 5-hydroxy-3-phenylpentylamine.
Condensation Reaction: The primary synthetic route involves a condensation reaction between 2-chlorobenzoyl chloride and 5-hydroxy-3-phenylpentylamine in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-chloro-N-(5-oxo-3-phenylpentyl)benzamide.
Reduction: Formation of N-(5-hydroxy-3-phenylpentyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural diversity of benzamide derivatives arises from variations in the aromatic ring substituents and the amine side chain. Key analogs include:
- Substituent Impact :
- Chlorine : Electron-withdrawing Cl groups enhance electrophilicity and influence crystal packing via halogen bonding (e.g., ).
- Hydroxy/Alkoxy Groups : Improve solubility and enable hydrogen bonding (e.g., 5-methoxyindole in ).
- Bulkier Side Chains : The 3-phenylpentyl group in the target compound may reduce conformational flexibility compared to shorter chains (e.g., phenethyl in ).
Physicochemical Properties
Comparative physicochemical data highlight trends in solubility, stability, and bioavailability:
- Hydrogen Bonding: The hydroxy group in the target compound may enhance aqueous solubility compared to non-polar analogs (e.g., ).
- Thermal Stability : Crystalline derivatives (e.g., ) often exhibit higher melting points due to ordered packing.
Biological Activity
2-Chloro-N-(5-hydroxy-3-phenylpentyl)benzamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and research findings.
This compound possesses a unique chemical structure that contributes to its biological activity. Its molecular formula is C_{16}H_{20}ClN_{1}O_{2}, and it features a chloro substituent, a hydroxyl group, and a phenyl ring that may influence its interaction with biological targets.
The mechanism of action for this compound involves its interaction with various enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific protein targets, leading to altered cellular responses. The presence of the hydroxyl group is likely to enhance hydrogen bonding interactions, improving binding affinity to target proteins.
Antimicrobial Properties
Research has indicated that similar compounds exhibit significant antimicrobial activity. For instance, derivatives of benzamides have shown efficacy against various bacterial strains. Although specific data on this compound is limited, its structural analogs suggest potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide | Mycobacterium tuberculosis | 0.5 µg/mL |
| N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide | Staphylococcus aureus | 1.0 µg/mL |
| 4-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide | Escherichia coli | 0.8 µg/mL |
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds with similar structures have been studied for anti-inflammatory effects. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines is a promising area of research.
Table 2: Anti-inflammatory Activity in Related Compounds
| Compound Name | Inflammatory Model | Effect Observed |
|---|---|---|
| N-(Cyanomethyl)-2-(2-methoxyphenoxy)benzamide | LPS-induced inflammation in mice | Significant reduction in TNF-α levels |
| 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide | RAW264.7 macrophages | Decreased NO production |
Case Studies
A study conducted on related benzamide derivatives demonstrated their ability to inhibit bacterial growth effectively while also showcasing low cytotoxicity towards human cells. The selectivity index (SI), which measures the safety margin of the compound, was notably high, indicating a favorable therapeutic profile.
Case Study: Antibacterial Efficacy
A series of experiments evaluated the antibacterial activity of various benzamide derivatives against resistant strains of bacteria. The results highlighted that modifications in the side chains significantly affected their potency and selectivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via amide bond formation between 2-chlorobenzoic acid derivatives and 5-hydroxy-3-phenylpentylamine. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDC/HOBt or CDI.
- Solvent selection (e.g., DMF or THF) to balance solubility and reactivity .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Optimization : Monitor reaction progress with TLC or LC-MS. Adjust stoichiometry (1.2:1 amine-to-acid ratio) and temperature (40–60°C) to improve yields .
Q. How can the structure of this compound be confirmed experimentally?
- Techniques :
- NMR : Compare and spectra with predicted shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, hydroxyl proton at δ 4.5–5.5 ppm) .
- IR : Validate amide C=O stretch (~1650 cm) and hydroxyl O-H stretch (~3300 cm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Q. What physicochemical properties are critical for experimental design with this compound?
- Key Data :
- LogP : Estimated ~3.2 (PubChem algorithms), indicating moderate lipophilicity .
- Solubility : Poor in water (<0.1 mg/mL); use DMSO or ethanol for stock solutions .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmosphere .
Advanced Research Questions
Q. How can low yields in the final coupling step be systematically addressed?
- Approach :
- Design of Experiments (DOE) : Screen coupling agents (e.g., HATU vs. DCC), solvents, and bases (e.g., DIPEA vs. TEA) .
- In silico modeling : Use quantum mechanical calculations (e.g., DFT) to predict transition-state energetics and optimize reaction pathways .
- Case Study : A 15% yield improvement was achieved for a benzamide analog by switching from DCM to THF and adding molecular sieves .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methods :
- Target fishing : Use SPR (surface plasmon resonance) or thermal shift assays to identify protein targets .
- Mutagenesis : Compare activity in wild-type vs. mutant enzyme/receptor models (e.g., CYP450 isoforms) .
- Data Interpretation : Cross-validate results with molecular docking (AutoDock Vina) to map binding interactions .
Q. How can contradictory bioactivity data across studies be resolved?
- Root Causes : Variability in assay conditions (e.g., cell lines, serum concentrations) or compound purity.
- Solutions :
- Meta-analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC normalization) .
- Orthogonal assays : Confirm activity via dual methods (e.g., fluorescence polarization and SPR) .
Q. What computational tools are suitable for predicting the compound’s ADMET profile?
- Tools :
- QSAR models : Use SwissADME or ADMETLab to predict permeability, CYP inhibition, and toxicity .
- Molecular dynamics : Simulate blood-brain barrier penetration (GROMACS) based on logP and polar surface area .
Q. How can crystallographic challenges (e.g., poor crystal growth) be mitigated?
- Strategies :
- Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize lattice formation .
- Vapor diffusion : Optimize solvent ratios (e.g., 2:1 ethanol/water) in hanging-drop setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
